2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Efficient Synthesis: A highly efficient synthesis of enantiopure derivatives using a two-step modified Hantzsch thiazole synthesis reaction has been demonstrated, providing a pathway for further cross-coupling reactions (Just-Baringo et al., 2011).
- Catalytic Arylation: The compound's structure allows for its use in palladium-catalyzed C3 or C4 direct arylation of heteroaromatic compounds by C-H bond activation, showing its versatility in carbon-carbon bond formation (Roger, Gottumukkala, & Doucet, 2010).
- Fluorescent Compounds Synthesis: It serves as a precursor for the synthesis of a variety of thiazole-based aromatic heterocyclic fluorescent compounds, exhibiting adjustable electronic properties and high thermal stability, which are crucial for materials science applications (Tao et al., 2013).
Medicinal Chemistry
- Antiproliferative Activity: The core structure of 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole has been utilized in the synthesis of new pyridine-linked thiazole derivatives that exhibit promising anticancer activity against various cancer cell lines, indicating its potential as a scaffold for anticancer drug development (Alqahtani & Bayazeed, 2020).
Material Science
- Iridium Complexes for Color Tuning: The compound is part of the synthesis of iridium tetrazolate complexes, where its role is crucial in color tuning of the complexes, showing potential applications in light-emitting devices (Stagni et al., 2008).
Advanced Organic Synthesis
- Cycloadditions and Annulations: Demonstrated in the synthesis of pyrrolo[1,2-c]thiazoles and pyrazolo[1,5-c]thiazoles, showcasing its utility in complex molecule construction through cycloaddition reactions, offering pathways to novel organic compounds (Sutcliffe, Storr, Gilchrist, & Rafferty, 2000).
Properties
IUPAC Name |
(2-bromo-1,3-thiazol-5-yl)-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2OS/c9-8-10-5-6(13-8)7(12)11-3-1-2-4-11/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUWOBBWUFBDJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877675-06-4 | |
Record name | 2-bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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